Technical Guide: Physicochemical Characteristics of (4-Thien-2-yltetrahydropyran-4-yl)methanol
Technical Guide: Physicochemical Characteristics of (4-Thien-2-yltetrahydropyran-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the physicochemical properties, proposed synthesis, and potential biological significance of (4-Thien-2-yltetrahydropyran-4-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this guide combines known properties with inferred data from analogous structures and general synthetic methodologies. All information is intended for research and development purposes.
Chemical Identity and Properties
(4-Thien-2-yltetrahydropyran-4-yl)methanol is a heterocyclic compound featuring a tetrahydropyran ring substituted with both a hydroxymethyl and a thienyl group at the 4-position. Its chemical structure suggests potential applications in medicinal chemistry, drawing parallels to other thienyl and tetrahydropyran-containing molecules with biological activity.
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂S | [1] |
| Molecular Weight | 198.28 g/mol | [1] |
| CAS Number | 906352-94-1 | [2][3] |
| Appearance | No Data Available | |
| Melting Point | No Data Available | |
| Boiling Point | No Data Available | |
| Solubility | No Data Available | |
| pKa | No Data Available |
Proposed Synthesis
Caption: A potential synthetic pathway for (4-Thien-2-yltetrahydropyran-4-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general representation and would require optimization for specific laboratory conditions.
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Preparation of 2-Thienyllithium: To a solution of 2-bromothiophene in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for approximately 1 hour to ensure complete formation of 2-thienyllithium.
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Reaction with Ketone: A solution of tetrahydro-4H-pyran-4-one in the same anhydrous solvent is then added dropwise to the freshly prepared 2-thienyllithium solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours until analysis (e.g., by TLC) indicates the consumption of the starting ketone.
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Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
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Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure (4-Thien-2-yltetrahydropyran-4-yl)methanol.
Spectroscopic Analysis
While specific spectroscopic data for (4-Thien-2-yltetrahydropyran-4-yl)methanol is not published, the following are expected characteristic signals based on its structure:
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¹H NMR: Protons on the thiophene ring would appear in the aromatic region (approximately 6.8-7.5 ppm). The protons of the tetrahydropyran ring would be observed in the aliphatic region (typically 1.5-4.0 ppm). The methylene protons of the hydroxymethyl group would likely appear as a singlet or a multiplet, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: Characteristic signals for the carbons of the thiophene ring, the quaternary and other carbons of the tetrahydropyran ring, and the carbon of the hydroxymethyl group would be expected.
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Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 198.28. Common fragmentation patterns would likely involve the loss of water or the hydroxymethyl group.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol would be a key feature. C-H stretching vibrations for both the aromatic (thiophene) and aliphatic (tetrahydropyran) portions would also be present, as well as C-O and C-S stretching frequencies.
Potential Biological Activity and Signaling Pathways
Direct biological studies on (4-Thien-2-yltetrahydropyran-4-yl)methanol have not been identified in the reviewed literature. However, the thienopyrimidine scaffold, which is structurally related, has been investigated for its potential as a choline kinase α1 (CKα1) inhibitor for antitumor applications.[4] CKα1 is a key enzyme in the biosynthesis of phosphatidylcholine, a crucial component of cell membranes, and its inhibition can disrupt the rapid proliferation of cancer cells.[4]
The following diagram illustrates a conceptual signaling pathway that could be targeted by compounds with structural similarities to (4-Thien-2-yltetrahydropyran-4-yl)methanol, based on the known mechanism of thienopyrimidine derivatives.
Caption: Potential mechanism of action via inhibition of the choline kinase pathway.
Safety and Handling
A Safety Data Sheet (SDS) for (4-Thien-2-yltetrahydropyran-4-yl)methanol indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]
Table 2: Hazard Information
| Hazard Statement | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[5]
Conclusion
(4-Thien-2-yltetrahydropyran-4-yl)methanol is a research chemical with limited publicly available data. This guide provides a summary of its known properties and presents a scientifically plausible, though hypothetical, framework for its synthesis and potential biological relevance based on structurally related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.
References
- 1. Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 906352-94-1 CAS MSDS ((4-Thien-2-yltetrahydropyran-4-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof - Google Patents [patents.google.com]
- 4. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
